molecular formula C18H15NOS B2676559 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 861210-05-1

4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Cat. No. B2676559
CAS RN: 861210-05-1
M. Wt: 293.38
InChI Key: GYODCLXSUIPVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a chemical compound with the molecular formula C18H15NOS . It has an average mass of 293.383 Da and a monoisotopic mass of 293.087433 Da .


Molecular Structure Analysis

The molecular structure of 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline includes a thieno[3,2-c]quinoline core, which is a bicyclic system containing a thiophene and a quinoline ring . The molecule also contains a methyl group at the 4-position and a phenoxy group at the 8-position .

Scientific Research Applications

Synthetic Chemistry and Structural Analysis

Quinoline derivatives have been extensively studied for their exciting prospects in biological and nonlinear optical (NLO) research. Through synthetic and computational chemistry, novel arylated quinolines have been synthesized, showcasing significant molecular stability due to hyperconjugative interactions and demonstrating promising NLO properties, indicating their potential in technology-related applications (Khalid et al., 2019). Additionally, quinoline and its condensed analogs are crucial in organic synthesis and molecular design, highlighting their importance in developing biologically active compounds (Sabo et al., 2021).

Material Science Applications

Methyl substitution in metal tris(8-quinolinolato) chelates has been linked to enhanced photoluminescence and electroluminescence properties, making them suitable for use in organic light-emitting devices (OLEDs). The chemical structure and methylation significantly influence the photophysical and thermal properties of these compounds, offering insights into designing better-performing materials for electronic applications (Sapochak et al., 2001).

Antimicrobial Activity

The synthesis of 3-Cyano-4-imino-9-methoxy-4H-pyrimido [2,1-b] pyrimido [4,5-b] quinoline and its derivatives has shown potential antimicrobial activities. These compounds were evaluated against a variety of pathogens, indicating the role of quinoline derivatives in developing new antimicrobial agents (Vartale et al., 2013).

Corrosion Inhibition

Quinoline derivatives are identified as effective anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces. These properties significantly contribute to their application as corrosion inhibitors, protecting metals from degradation (Verma et al., 2020).

properties

IUPAC Name

4-methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NOS/c1-12-15-9-10-21-18(15)16-11-14(7-8-17(16)19-12)20-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYODCLXSUIPVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCSC2=C3C=C(C=CC3=N1)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.